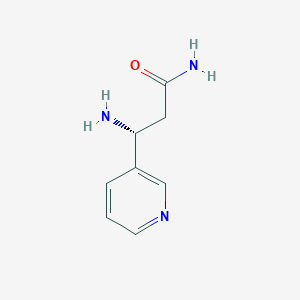

(3R)-3-Amino-3-(3-pyridyl)propanamide

Description

The compound (3R)-3-Amino-3-(3-pyridyl)propanamide is a notable molecule within the field of organic chemistry, particularly valued as a chiral building block. Its structure, which incorporates a stereochemically defined β-amino acid derivative and a heterocyclic pyridyl ring, makes it a significant intermediate in the synthesis of complex organic molecules. The specific three-dimensional arrangement of its atoms is fundamental to its utility and reactivity in advanced chemical synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(3R)-3-amino-3-pyridin-3-ylpropanamide |

InChI |

InChI=1S/C8H11N3O/c9-7(4-8(10)12)6-2-1-3-11-5-6/h1-3,5,7H,4,9H2,(H2,10,12)/t7-/m1/s1 |

InChI Key |

LMBINFGAFIHOIR-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)[C@@H](CC(=O)N)N |

Canonical SMILES |

C1=CC(=CN=C1)C(CC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 3r 3 Amino 3 3 Pyridyl Propanamide

General Synthetic Strategies for β-Amino Propanamide Derivatives

The synthesis of β-amino propanamide derivatives involves the formation of the core propanamide structure and the introduction of the specific side chains, in this case, a pyridyl group at the C3 position.

Approaches to Construct the Propanamide Backbone

The construction of the propanamide backbone is a fundamental step in the synthesis of β-amino amides. Several classical and modern organic reactions can be employed for this purpose. One common strategy involves the homologation of α-amino acids. However, more direct methods such as Mannich-type reactions and conjugate additions are often preferred for their efficiency.

The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound, provides a direct route to β-amino carbonyl compounds. For the synthesis of β-amino propanamides, a malonic acid derivative can be used as the enolizable carbonyl component, which after subsequent transformations can yield the desired propanamide.

Another powerful method is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. In the context of β-amino propanamide synthesis, this can involve the addition of an amine nucleophile to an acrylamide (B121943) derivative or the addition of a carbon nucleophile to a β-nitroacrylate followed by reduction of the nitro group and conversion of the ester to an amide.

Furthermore, the direct amidation of β-amino esters, which can be synthesized through various routes, represents a straightforward approach to the final propanamide. This can be achieved by treating the ester with ammonia (B1221849) or an appropriate amine, often under thermal conditions or with the aid of catalysts. The reaction of esters with ammonia, known as ammonolysis, is a common method for preparing primary amides.

Methodologies for Introducing the Pyridyl Moiety

The introduction of the 3-pyridyl group at the C3 position is crucial for the synthesis of the target molecule. This is typically achieved by starting with a precursor that already contains the pyridyl ring. For instance, in a Mannich reaction, 3-pyridinecarboxaldehyde (B140518) can be used as the aldehyde component.

In Michael addition strategies, an α,β-unsaturated carbonyl compound bearing a 3-pyridyl group at the β-position is a key starting material. For example, 3-(3-pyridyl)propenoic acid or its derivatives can serve as the Michael acceptor. These precursors can often be prepared through condensation reactions, such as the Knoevenagel or Wittig reaction, starting from 3-pyridinecarboxaldehyde.

Stereoselective Synthesis of (3R)-3-Amino-3-(3-pyridyl)propanamide

Achieving the desired (R)-stereochemistry at the C3 position is the most critical challenge in the synthesis of the target compound. Several asymmetric synthetic strategies have been developed to address this, including asymmetric catalytic hydrogenation, the use of chiral auxiliaries, and enantioselective Michael additions.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins. In the context of synthesizing (3R)-3-Amino-3-(3-pyridyl)propanamide, this method can be applied to the reduction of a β-enaminamide or a related unsaturated precursor. The success of this approach relies heavily on the choice of a suitable chiral catalyst, typically a transition metal complex with a chiral ligand.

Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands, such as those from the BINAP and Josiphos families, have been extensively used for the asymmetric hydrogenation of enamides with high enantioselectivity. The substrate for this reaction would be an N-acylated enamine of 3-amino-3-(3-pyridyl)propanamide. The specific catalyst and reaction conditions are critical for achieving high enantiomeric excess (ee) of the desired (R)-enantiomer.

| Catalyst System | Substrate Type | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| Rh-(R,R)-Me-DuPhos | (Z)-β-Acetamido-β-aryl-acrylamide | Methanol (B129727) | 5 | 25 | >95 | >95 |

| Ru-BINAP/diamine | β-Aryl-β-enaminone | Toluene (B28343) | 50 | 80 | 92 | 98 |

| Ir-JosiPhos | N-benzyl-3-pyridyl-enamine | Dichloromethane (B109758) | 20 | RT | 85 | 90 |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

A common and effective chiral auxiliary is (1S,2S)-(+)-pseudoephedrine. This can be reacted with 3-(3-pyridyl)propenoic acid to form a chiral α,β-unsaturated amide. The subsequent conjugate addition of a nucleophile, such as a lithium amide, to this chiral amide proceeds with high diastereoselectivity due to the steric influence of the pseudoephedrine auxiliary. The auxiliary can then be cleaved under acidic or basic conditions to afford the desired β-amino acid derivative, which can be subsequently converted to the propanamide.

| Chiral Auxiliary | Reaction Type | Nucleophile | Diastereomeric Excess (de) |

| (1S,2S)-(+)-Pseudoephedrine | Michael Addition | Lithium benzylamide | >95% |

| Evans Oxazolidinone | Aldol Reaction | Silyl ketene (B1206846) acetal | >98% |

| (S)-4-Benzyl-2-oxazolidinone | Alkylation | Benzyl bromide | >97% |

Enantioselective Michael Additions for β-Amino Carbonyl Precursors

Enantioselective Michael additions provide a direct route to chiral β-amino carbonyl compounds. This can be achieved through the use of chiral catalysts that activate the Michael acceptor and/or the nucleophile and control the stereochemistry of the addition.

One approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester or amide derived from 3-(3-pyridyl)propenoic acid. For instance, the addition of a chiral lithium amide to tert-butyl 3-(3-pyridyl)-prop-2-enoate has been shown to produce the corresponding (S)-β-amino ester with high enantiomeric excess. youtube.com Subsequent ammonolysis of the ester would yield the target (R)-propanamide (note the change in stereochemical descriptor upon changing the priority of the substituent from ester to amide).

Organocatalysis has also emerged as a powerful tool for enantioselective Michael additions. Chiral thiourea (B124793) or squaramide-based catalysts can activate nitroalkenes towards nucleophilic attack, and subsequent reduction of the nitro group provides the β-amino functionality. Alternatively, chiral amine catalysts can be used to generate a chiral enamine from a ketone, which then undergoes a Michael addition to a nitro-olefin.

| Catalyst Type | Michael Acceptor | Nucleophile | Solvent | Yield (%) | ee (%) |

| Chiral Lithium Amide | tert-Butyl 3-(3-pyridyl)propenoate | (R)-N-Benzyl-N-(α-methylbenzyl)amine | THF | 85 | 97 |

| Thiourea Organocatalyst | 3-(3-Pyridyl)-1-nitropropene | Diethyl malonate | Toluene | 90 | 92 |

| Proline Derivative | 3-(3-Pyridyl)propenal | Acetone | DMSO | 78 | 95 |

Resolution Techniques for Enantiopure (3R)-3-Amino-3-(3-pyridyl)propanamide

Resolution techniques remain a cornerstone for obtaining single enantiomers from a racemic mixture. These methods rely on the differentiation of the enantiomers through the formation of diastereomers or through interactions with a chiral environment.

The classical method of resolving a racemic mixture of a chiral amine like 3-amino-3-(3-pyridyl)propanamide involves its reaction with a chiral acid to form a pair of diastereomeric salts. wikipedia.org These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org

The process begins with the selection of an appropriate chiral resolving agent. For a basic compound like 3-amino-3-(3-pyridyl)propanamide, chiral acids such as tartaric acid, camphorsulfonic acid, or mandelic acid are commonly employed. wikipedia.orglibretexts.org The choice of solvent is crucial as it significantly influences the solubility difference between the two diastereomeric salts. A range of solvents, from polar protic (e.g., ethanol (B145695), methanol) to more nonpolar aprotic solvents, may be screened to find the optimal conditions for crystallization. nih.gov

Once the less soluble diastereomeric salt has crystallized and been isolated by filtration, the desired enantiomer is liberated by treatment with a base to neutralize the chiral acid. The chiral resolving agent can often be recovered and reused. The enantiomeric purity of the final product is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Acid | Resolution of racemic bases |

| (-)-Malic Acid | Acid | Resolution of racemic bases |

| (+)-Camphor-10-sulfonic acid | Acid | Resolution of racemic bases |

| (-)-Mandelic Acid | Acid | Resolution of racemic bases |

| Brucine | Base | Resolution of racemic acids |

| Strychnine | Base | Resolution of racemic acids |

| (+)-Cinchotoxine | Base | Resolution of racemic acids |

| 1-Phenylethanamine | Base | Resolution of chiral acids |

Chiral Chromatographic Separation Methods

Chiral chromatography, particularly HPLC, offers a powerful and versatile alternative to classical resolution for the separation of enantiomers. yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation. chromatographytoday.commdpi.com

For the separation of a chiral amine like 3-amino-3-(3-pyridyl)propanamide, several types of CSPs can be considered. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely used and have shown broad applicability for the resolution of a variety of chiral compounds, including amines. yakhak.orgresearchgate.net The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, within the chiral grooves of the polysaccharide structure.

Other suitable CSPs for the separation of underivatized amino compounds include macrocyclic glycopeptide phases (e.g., teicoplanin-based) and zwitterionic phases (e.g., quinine/quinidine-based). chromatographytoday.comsigmaaldrich.com These phases are particularly advantageous as they are compatible with mass spectrometry (LC-MS), a valuable tool for analysis. chromatographytoday.com

The choice of mobile phase is critical for achieving good separation and is highly dependent on the CSP and the analyte. For polysaccharide-based CSPs, a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol is commonly used in normal-phase mode. In reversed-phase mode, mixtures of water or buffer with acetonitrile (B52724) or methanol are typical. The addition of acidic or basic modifiers to the mobile phase can significantly influence the retention and selectivity by altering the ionization state of the analyte and the CSP.

Table 2: Examples of Chiral Stationary Phases for Amine and Amino Acid Derivative Separation

| CSP Type | Commercial Name Example | Typical Analytes |

|---|---|---|

| Polysaccharide (Cellulose) | Chiralcel OD-H | Chiral amines, amides |

| Polysaccharide (Amylose) | Chiralpak AD-H | α-amino acid esters |

| Macrocyclic Glycopeptide | Chirobiotic T | Underivatized α, β, γ-amino acids, cyclic amines |

| Zwitterionic | Chiralpak ZWIX(+) | Free natural and synthetic α, β, γ-amino acids |

| Ligand Exchange | Astec CLC-D | Free amino acids |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high enantioselectivity and mild reaction conditions. Enzymes such as transaminases and lipases are particularly relevant for the synthesis of chiral amines and amides.

Transaminases (TAs), also known as aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. nih.gov These enzymes are highly stereoselective and can be used for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. researchgate.netresearchgate.net

For the synthesis of (3R)-3-Amino-3-(3-pyridyl)propanamide, a transaminase-catalyzed reaction would typically start from a corresponding β-keto acid or ester. The transaminase, being stereoselective, would transfer an amino group to the ketone, yielding the desired (R)-enantiomer of the β-amino acid derivative. A suitable amino donor, such as isopropylamine (B41738) or alanine, is required in stoichiometric amounts to drive the reaction.

The choice of transaminase is crucial for achieving high conversion and enantioselectivity. While many transaminases show high activity towards α-keto acids, the number of known transaminases active on β-keto acids is more limited. nih.gov However, screening of microbial sources and protein engineering efforts are continuously expanding the toolbox of available transaminases for the synthesis of β-amino acids. researchgate.netnih.gov For example, a β-transaminase from Mesorhizobium sp. has shown activity towards d-β-aminocarboxylic acids like 3-amino-3-phenylpropionic acid. nih.gov

Table 3: Selected ω-Transaminases with Activity Towards β-Amino Acids

| Enzyme Source | Substrate Example | Product Enantioselectivity |

|---|---|---|

| Vibrio fluvialis JS17 | β-alanine | - |

| Alcaligenes denitrificans | Aliphatic β-amino acids | - |

| Variovorax paradoxus | Aromatic β-amino acids | High (for D-form deamination) |

| Mesorhizobium sp. LUK | 3-amino-3-phenylpropionic acid | High (for D-β-aminocarboxylic acids) |

Enzyme-Mediated Transformations for Amide Formation

The final step in the synthesis of (3R)-3-Amino-3-(3-pyridyl)propanamide is the formation of the amide bond. Lipases are a class of enzymes that are widely used for this purpose due to their broad substrate scope and high stability in organic solvents. nih.gov While their natural function is the hydrolysis of esters, they can be employed to catalyze the reverse reaction, amidation, under non-aqueous conditions. nih.govbiorxiv.org

The lipase-catalyzed amidation can be performed in two main ways: aminolysis of an ester or direct amidation of a carboxylic acid. In the aminolysis pathway, the corresponding methyl or ethyl ester of (3R)-3-amino-3-(3-pyridyl)propionic acid would be reacted with ammonia or an ammonia source in the presence of a lipase (B570770). The direct amidation approach involves the reaction of the carboxylic acid with an amine, but this is often less efficient due to the formation of a non-reactive carboxylate-ammonium salt. However, techniques such as performing the reaction under reduced pressure to remove water can shift the equilibrium towards amide formation.

Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is one of the most commonly used lipases for amidation reactions due to its high activity and broad substrate tolerance. nih.gov The choice of solvent is critical, with nonpolar organic solvents like toluene or hexane being typical to minimize the competing hydrolysis reaction.

Table 4: Lipase-Catalyzed Amidation of Phenylglycinol with Capric Acid

| Catalyst | Product | Yield (%) |

|---|---|---|

| Novozym 435 (Enzymatic) | Amide | 89.41 ± 2.8 |

| Sodium Methoxide (Chemical) | Amide | Not specified |

| Novozym 435 (Enzymatic) | Ester | 0.21 ± 0.1 |

| Sodium Methoxide (Chemical) | Ester | Significantly higher than enzymatic |

Data from a study on a related amino alcohol, phenylglycinol, illustrating the high selectivity of lipase for N-acylation. nih.gov

Multi-Component Reactions in the Synthesis of Structurally Related Pyridyl Propanamides

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. wikipedia.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be utilized to generate a diverse range of structurally complex molecules, including those related to pyridyl propanamides. wikipedia.orgnih.gov

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov By employing a pyridine-containing aldehyde or amine, and a suitable carboxylic acid and isocyanide, it is possible to construct complex peptidomimetics bearing a pyridyl moiety. beilstein-journals.orgacs.org This approach allows for the rapid generation of a library of compounds with multiple points of diversity.

The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.org While not directly producing a propanamide backbone, the Passerini reaction can be a key step in the synthesis of functionalized pyridyl amides. The products of the Passerini reaction can be further elaborated to access a variety of target structures.

These MCRs are characterized by their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step. They represent a valuable strategy for the synthesis of libraries of pyridyl propanamide analogs for applications in medicinal chemistry and drug discovery.

Table 5: Examples of Multi-Component Reactions for Peptidomimetic Synthesis

| Reaction | Components | Product Type |

|---|---|---|

| Ugi-4CR | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Dipeptide-like scaffold |

| Passerini-3CR | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide |

| Groebke–Blackburn–Bienaymé-3CR | Aldehyde, Aminopyridine, Isocyanide | Imidazo[1,2-a]pyridine |

Synthetic Route Optimization and Scale-Up Considerations for (3R)-3-Amino-3-(3-pyridyl)propanamide

The successful transition of a synthetic route for (3R)-3-Amino-3-(3-pyridyl)propanamide from laboratory-scale discovery to industrial-scale production necessitates a thorough examination of various factors to ensure efficiency, safety, cost-effectiveness, and product quality. The optimization process typically focuses on key chemical transformations, such as the stereoselective formation of the chiral amine center and the subsequent amidation reaction.

A plausible and efficient laboratory-scale synthesis of the chiral precursor, (3R)-3-amino-3-(3-pyridyl)propanoic acid, involves an asymmetric conjugate addition of a chiral nitrogen nucleophile to a prochiral acceptor like tert-butyl 3-(3-pyridyl)-acrylate. This approach establishes the critical stereocenter with high enantioselectivity. The subsequent conversion of the resulting β-amino ester to the desired propanamide completes the synthesis. For large-scale production, each of these steps requires significant optimization.

Optimization of Asymmetric Conjugate Addition

The asymmetric conjugate addition is a critical step in defining the chirality of the final product. Key areas for optimization and scale-up of this reaction include:

Catalyst/Chiral Auxiliary Selection and Loading: The choice of the chiral catalyst or auxiliary is paramount. While laboratory methods may employ stoichiometric amounts of a chiral auxiliary, for large-scale synthesis, a catalytic approach is highly preferred to reduce costs and waste. The catalyst loading must be optimized to be as low as possible without compromising reaction time, yield, or enantioselectivity.

Reagent and Solvent Selection: The selection of the nitrogen nucleophile and solvent system is crucial. Solvents must be chosen based on their ability to dissolve reactants, their environmental impact, safety profile, and ease of recovery and recycling. On a large scale, the use of toxic or difficult-to-remove solvents should be avoided.

Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be carefully controlled in a large-scale reactor. Optimization studies aim to find the ideal balance between reaction rate and selectivity. Cryogenic temperatures, often used in laboratory-scale asymmetric synthesis to enhance selectivity, can be costly and challenging to maintain in large reactors. Therefore, finding catalysts that operate efficiently at or near ambient temperatures is a significant goal.

Work-up and Product Isolation: The work-up procedure must be simplified for large-scale operations. This includes minimizing the use of solvent-intensive extractions and chromatography. Crystallization-induced dynamic resolution (CIDR) is a powerful technique that can be explored. ricest.ac.irprinceton.eduresearchgate.net This method combines the resolution of a racemic mixture with in-situ racemization of the unwanted enantiomer, potentially allowing for a theoretical yield of up to 100% of the desired enantiomer as a crystalline solid.

Table 1: Key Parameters for Optimization of Asymmetric Conjugate Addition

| Parameter | Laboratory-Scale Consideration | Scale-Up Consideration |

| Chiral Source | Stoichiometric chiral auxiliary or high catalyst loading | Catalytic amounts of a highly efficient and recyclable catalyst |

| Solvent | Wide range of solvents, often anhydrous and high-purity | Green, recoverable, and low-toxicity solvents; consideration of solvent cost |

| Temperature | Often cryogenic temperatures for high selectivity | Near-ambient temperatures to reduce energy costs and simplify reactor design |

| Purification | Column chromatography | Crystallization, distillation, or extraction to avoid chromatography |

| Reaction Time | Can be lengthy to ensure complete conversion | Minimized to improve reactor throughput and reduce energy consumption |

Optimization of the Amidation Step

The conversion of the intermediate (3R)-3-amino-3-(3-pyridyl)propanoic acid or its ester derivative to the final propanamide is another critical step. Considerations for its optimization and scale-up include:

Coupling Reagents: A wide variety of coupling reagents are available for amide bond formation. For large-scale production, the ideal reagent should be inexpensive, non-toxic, and produce byproducts that are easily removed. Reagents that are known to be explosive or generate large amounts of waste are generally avoided. The atom economy of the chosen reagent is a significant factor. researchgate.netacs.orgresearchgate.net

Reaction Conditions: The amidation reaction conditions, including temperature and solvent, must be optimized to prevent side reactions and ensure complete conversion. The potential for racemization of the chiral center under the reaction conditions must be carefully evaluated and minimized.

Purification of the Final Product: The final product must meet stringent purity specifications. The purification method should be robust, scalable, and efficient. Crystallization is often the preferred method for final purification on a large scale as it can effectively remove impurities and provide the desired crystalline form of the active pharmaceutical ingredient.

Table 2: Comparison of Potential Amidation Strategies for Scale-Up

| Amidation Strategy | Advantages for Scale-Up | Disadvantages for Scale-Up |

| Acyl Chloride Formation followed by Aminolysis | High reactivity, often high yields. | Generation of corrosive HCl, potential for side reactions. |

| Carbodiimide Coupling (e.g., DCC, EDCI) | Mild conditions, widely applicable. | Formation of urea (B33335) byproducts which can be difficult to remove, potential for racemization. |

| Active Ester Formation | Can be purified before reaction with the amine, reducing side products. | Additional synthetic step, may require specific activating agents. |

| Enzymatic Amidation | High selectivity, mild conditions, environmentally friendly. rsc.org | Enzyme cost and stability, may require specific solvent systems. |

Stereochemical Aspects in the Synthesis and Characterization of 3r 3 Amino 3 3 Pyridyl Propanamide

Enantiomeric Purity and Diastereomeric Ratio Assessment

The enantiomeric purity of a sample of (3R)-3-Amino-3-(3-pyridyl)propanamide is a measure of the excess of the (R)-enantiomer over its (S)-counterpart, typically expressed as enantiomeric excess (% ee). High enantiomeric purity is often a prerequisite for the compound's use in stereoselective synthesis or as a pharmaceutical intermediate. nih.govnih.gov Several analytical techniques are employed to determine the enantiomeric purity of chiral amines and their derivatives.

One of the most powerful and widely used methods is chiral High-Performance Liquid Chromatography (HPLC) . mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and, thus, their separation. nih.gov For a compound like 3-amino-3-(3-pyridyl)propanamide, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326), is crucial for achieving optimal separation. mdpi.com

Gas Chromatography (GC) on a chiral stationary phase can also be employed, often after derivatization of the amine and amide functionalities to increase volatility. Another common approach involves the use of a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated and quantified using standard achiral chromatography (HPLC or GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy , in the presence of a chiral solvating agent or after derivatization with a chiral reagent (e.g., Mosher's acid), can also be used to determine enantiomeric excess. acs.orgfrontiersin.org The resulting diastereomeric complexes or derivatives will exhibit distinct chemical shifts for certain protons, allowing for their integration and the calculation of the enantiomeric ratio.

Illustrative Data for Enantiomeric Purity Assessment of a Chiral β-Amino Amide by Chiral HPLC

| Technique | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Enantiomeric Excess (% ee) |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (80:20) | 1.0 | 12.5 | 15.2 | >99 |

Note: The data in this table is representative for a chiral β-amino amide and does not represent experimentally determined values for (3R)-3-Amino-3-(3-pyridyl)propanamide.

Mechanisms of Stereocontrol in Asymmetric Synthesis

The synthesis of enantiomerically pure (3R)-3-Amino-3-(3-pyridyl)propanamide necessitates the use of asymmetric synthesis strategies that can control the formation of the stereocenter at the C3 position. hilarispublisher.com Several general approaches can be envisioned for this purpose.

Catalytic Asymmetric Synthesis: This is one of the most efficient methods for preparing chiral compounds. nih.gov For the synthesis of a β-amino amide, a key step could involve the asymmetric reduction of a corresponding β-enamino amide or the asymmetric addition of a nucleophile to an imine. For instance, the asymmetric hydrogenation of a 3-amino-3-(3-pyridyl)propenamide precursor using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could provide the desired (R)-enantiomer with high enantioselectivity. hilarispublisher.com

Another catalytic approach is the asymmetric Mannich reaction, where a nucleophile adds to an imine derived from 3-pyridinecarboxaldehyde (B140518). The use of a chiral catalyst, such as a chiral phosphoric acid or a metal complex with a chiral ligand, can direct the attack of the nucleophile to one face of the imine, leading to the preferential formation of the (R)-enantiomer. nih.gov

Chiral Auxiliary-Mediated Synthesis: In this strategy, a chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of (3R)-3-Amino-3-(3-pyridyl)propanamide, a chiral auxiliary could be attached to the nitrogen atom of a precursor, and a diastereoselective reaction could be used to introduce the carboxamide group or the pyridyl group.

Enzymatic Resolution: This method involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, a lipase (B570770) could be used to selectively hydrolyze the amide group of the (S)-enantiomer of racemic 3-amino-3-(3-pyridyl)propanamide, leaving the desired (R)-enantiomer unreacted. Alternatively, an amidase could selectively synthesize the amide from the corresponding β-amino acid, again favoring one enantiomer.

Representative Stereocontrolled Synthetic Approaches for β-Amino Amides

| Synthetic Strategy | Key Reaction | Chiral Source | Typical Diastereomeric/Enantiomeric Excess |

| Catalytic Asymmetric Hydrogenation | Reduction of an enamine | Chiral Rhodium-phosphine complex | >95% ee |

| Chiral Auxiliary-Mediated Addition | Nucleophilic addition to an imine | Evans auxiliary | >98% de |

| Enzymatic Kinetic Resolution | Selective enzymatic hydrolysis | Lipase | >99% ee for unreacted enantiomer |

Note: This table provides illustrative examples of stereocontrolled syntheses for β-amino amides and does not represent specific experimental results for (3R)-3-Amino-3-(3-pyridyl)propanamide.

Determination of Absolute Configuration

The unambiguous determination of the absolute configuration of a chiral molecule, i.e., whether it is the (R) or (S) enantiomer, is a critical step in its characterization. nih.gov Several powerful techniques are available for this purpose.

Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule. nih.gov This technique provides a detailed three-dimensional map of the electron density in a crystal, from which the precise spatial arrangement of all atoms can be determined. To determine the absolute configuration, the molecule must crystallize in a chiral space group, and anomalous dispersion effects, typically from heavier atoms, must be measurable. nih.gov

For a compound like (3R)-3-Amino-3-(3-pyridyl)propanamide, which may not readily form suitable single crystals, it is common practice to derivatize it with a chiral reagent of known absolute configuration to form a diastereomer. This diastereomer may have a higher propensity to crystallize. Alternatively, derivatization with a reagent containing a heavy atom (e.g., bromine or iodine) can facilitate the determination of the absolute configuration through anomalous dispersion.

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are powerful for assigning the absolute configuration of molecules in solution. nih.govresearchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve, particularly the sign of the Cotton effect in the vicinity of an absorption band, can be correlated with the absolute configuration of the molecule.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a given absolute configuration (e.g., the (R)-configuration), the absolute stereochemistry can be confidently assigned. dntb.gov.ua This method is particularly useful when single crystals for X-ray analysis cannot be obtained. nih.gov

Illustrative Chiroptical Data for a Chiral β-Amino Pyridine (B92270) Derivative

| Method | Wavelength (nm) | Observed Sign/Value | Predicted Sign/Value for (R)-config. | Conclusion |

| ECD | 260 | Positive Cotton Effect | Positive Cotton Effect | Consistent with (R)-configuration |

| ORD | 280 | Positive Cotton Effect | Positive Cotton Effect | Consistent with (R)-configuration |

Note: The data presented is a hypothetical example for a chiral β-amino pyridine derivative and is intended for illustrative purposes only. It does not represent experimental data for (3R)-3-Amino-3-(3-pyridyl)propanamide.

Impact of Chiral Purity on Research Applications in Organic Synthesis

In applications where the compound might serve as a chiral ligand for a metal catalyst or as an organocatalyst itself, high enantiomeric purity is essential for achieving high levels of stereoselectivity in the catalyzed reaction. The presence of the other enantiomer can act as a catalyst poison or lead to the formation of the undesired product enantiomer, thereby diminishing the enantiomeric excess of the final product.

Furthermore, in the context of medicinal chemistry research, where the biological activity of a molecule is often highly dependent on its stereochemistry, the use of an enantiomerically pure compound is critical. The presence of the other enantiomer could lead to different pharmacological effects, reduced efficacy, or even undesired side effects, making it imperative to work with materials of the highest possible chiral purity. mdpi.com The development and application of enantiomerically pure compounds are guided by regulatory agencies that emphasize the need to characterize and control the stereochemistry of drug substances. nih.gov

Chemical Reactivity and Derivatization Strategies for 3r 3 Amino 3 3 Pyridyl Propanamide

Reactivity of the Primary Amine Group

The primary amine group in (3R)-3-Amino-3-(3-pyridyl)propanamide is a potent nucleophile, making it the primary site for a variety of chemical transformations. Its reactivity is central to the synthesis of a diverse array of derivatives.

The nucleophilic primary amine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: This reaction involves the treatment of the amine with acylating agents such as acid chlorides, acid anhydrides, or activated esters. The reaction typically proceeds under basic conditions to neutralize the acidic byproduct (e.g., HCl) and to maintain the amine in its more nucleophilic, deprotonated state. This transformation is fundamental for introducing a wide variety of substituents and is often used in peptide synthesis and the modification of bioactive molecules. For instance, acylation with a lipophilic acid chloride can be used to enhance the pharmacokinetic properties of a parent molecule.

Sulfonylation: Similarly, the primary amine can be converted into a sulfonamide by reacting it with a sulfonyl chloride, such as benzenesulfonyl chloride or toluenesulfonyl chloride. This reaction, often performed under Schotten-Baumann conditions (using aqueous base), is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. The resulting sulfonamides are generally stable solid compounds.

The table below illustrates typical acylation and sulfonylation reactions that are applicable to primary amines like the one in (3R)-3-Amino-3-(3-pyridyl)propanamide.

| Reaction Type | Substrate Analogue | Reagent(s) | Conditions | Product Type |

| Acylation | α-Amino Acid Ester | Acetyl Chloride, Triethylamine | Dichloromethane (B109758), 0 °C to rt | N-Acetyl Derivative |

| Acylation | α-Amino Acid | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), NaOH | Dioxane/Water, rt | N-Boc Protected Amine |

| Sulfonylation | Primary Amine | Benzenesulfonyl chloride, aq. NaOH | Room Temperature | N-Alkylbenzenesulfonamide |

| Sulfonylation | 3-Aminobenzenesulfonamide | Acetic Anhydride | Heating | N-Acetyl-3-aminobenzenesulfonamide |

Introducing alkyl groups onto the primary amine can be achieved through direct alkylation or, more controllably, via reductive amination.

Alkylation: Direct N-alkylation with alkyl halides (e.g., methyl iodide) is often challenging to control for primary amines. The initial mono-alkylation yields a secondary amine, which is typically more nucleophilic than the starting primary amine, leading to subsequent alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Achieving selective mono-alkylation often requires specific strategies, such as using a large excess of the primary amine or employing specialized reagents. For example, forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN) can facilitate selective mono-N-alkylation of 1,3-amino alcohols.

Reductive Amination: A more effective and widely used method for controlled N-alkylation is reductive amination. This two-step, often one-pot, process first involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine. This method prevents overalkylation because the imine only forms once on the primary amine. ontosight.ai A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough not to reduce the starting aldehyde or ketone but are effective at reducing the intermediate imine. ontosight.aibldpharm.com

Below are representative examples of reductive amination reactions.

| Carbonyl Compound | Reducing Agent | Conditions | Product Type |

| Benzaldehyde | NaBH₃CN, Acetic Acid | Methanol (B129727), pH ~6 | N-Benzyl Amine |

| Acetone | NaBH(OAc)₃ | Dichloroethane, rt | N-Isopropyl Amine |

| Formaldehyde | Formic Acid (Eschweiler-Clarke) | Heating | N,N-Dimethyl Amine |

| Cyclohexanone | H₂, Pd/C | Ethanol (B145695), Pressure | N-Cyclohexyl Amine |

Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a reversible, acid-catalyzed nucleophilic addition-elimination where a molecule of water is lost. The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the intermediate hemiaminal to facilitate its departure as water, but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic. Typically, the optimal pH is around 4-5. Schiff bases are important intermediates in organic synthesis, for example, in the reductive amination process described above, and are also found in many biological systems. The formation of the C=N double bond is a key step in creating various heterocyclic compounds and serves as a versatile handle for further chemical transformations.

| Amine Analogue | Carbonyl Compound | Conditions | Product Type |

| Amino Acid | Salicylaldehyde | Basic Medium, Ethanol | Salicylidene-amino acid Schiff Base |

| Amino Acid | p-Chlorobenzaldehyde | Microwave, Solvent-free | p-Chlorobenzylidene-amino acid Schiff Base |

| 1-Amino-2-indanol | Substituted Salicylaldehydes | Methanol, Reflux | Imine (Schiff Base) |

Reactivity of the Amide Functionality

The amide group is significantly less reactive than the primary amine. Its chemistry is dominated by the electrophilicity of the carbonyl carbon, although this is tempered by resonance delocalization of the nitrogen lone pair onto the carbonyl group. Reactions at the amide typically require more forcing conditions compared to those at the amine.

Hydrolysis: The hydrolysis of an amide bond to yield a carboxylic acid and an amine (or ammonia) is a thermodynamically favorable but kinetically slow process. It generally requires harsh conditions, such as prolonged heating with strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH). google.comgoogle.com Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by water. The reaction ultimately yields a carboxylic acid and the protonated amine. google.com Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, and subsequent steps lead to the formation of a carboxylate salt and ammonia (B1221849). google.com Due to the stability of the amide bond, enzymatic or metal-catalyzed methods are often employed for cleavage under milder conditions. google.com

Amidation: While the primary amide of (3R)-3-Amino-3-(3-pyridyl)propanamide can theoretically undergo transamidation (reaction with another amine to form a new amide), this is generally an inefficient process requiring high temperatures or specific catalysts. It is more common to first hydrolyze the amide to the corresponding carboxylic acid and then couple it with a desired amine using standard peptide coupling reagents.

| Reaction Type | Reagents | Conditions | Products |

| Acidic Hydrolysis | Concentrated HCl (aq) | Reflux (Heating) | 3-Amino-3-(3-pyridyl)propanoic acid and Ammonium Chloride |

| Basic Hydrolysis | NaOH (aq) | Reflux (Heating) | Sodium 3-amino-3-(3-pyridyl)propanoate and Ammonia |

| Catalytic Hydrolysis | ZrO₂ | Water, High Temperature | 3-Amino-3-(3-pyridyl)propanoic acid and Ammonia |

The primary amide can be reduced to a primary amine, converting the propanamide moiety into a 1,3-diamine. This transformation requires powerful reducing agents, as amides are one of the more difficult-to-reduce carboxylic acid derivatives. The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). google.com The reaction proceeds by addition of a hydride to the carbonyl carbon, followed by elimination of an oxygen-aluminum species to form an imine intermediate, which is then further reduced by another equivalent of hydride to the amine. google.com Other reagents, such as borane (B79455) (BH₃) or certain catalytic hydrogenation systems under high pressure, can also effect this reduction. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides. researchgate.net This reduction provides a synthetic route to 1,3-diaminopropane (B46017) derivatives, which are valuable in coordination chemistry and as building blocks for polymers and pharmaceuticals.

| Amide Type | Reagent(s) | Conditions | Product |

| Primary Amide | 1. LiAlH₄ 2. H₂O workup | THF, Reflux | 1,3-Diaminopropane derivative |

| Primary Amide | BH₃·THF | THF, Reflux | 1,3-Diaminopropane derivative |

| Secondary Amide | 1. Tf₂O, 2-Fluoropyridine 2. Triethylsilane | Dichloromethane, 0 °C to rt | Secondary Amine |

Transformations Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring in (3R)-3-Amino-3-(3-pyridyl)propanamide is a key site for chemical modification, influencing the electronic properties and biological activity of the molecule. Two primary transformations at this position are N-oxidation and quaternization.

The lone pair of electrons on the pyridine nitrogen allows for facile oxidation to the corresponding N-oxide. This transformation alters the steric and electronic characteristics of the pyridine ring, making it more electron-deficient and activating the positions ortho and para to the nitrogen for nucleophilic substitution.

Reaction Conditions and Reagents:

N-oxidation is typically achieved using peroxy acids. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). eurekaselect.comstackexchange.comrsc.org The reaction is generally carried out in an inert solvent, such as dichloromethane (DCM) or chloroform (B151607) (CHCl₃), at or below room temperature. Other oxidizing agents like hydrogen peroxide in acetic acid can also be employed.

Expected Product:

The reaction of (3R)-3-Amino-3-(3-pyridyl)propanamide with a suitable oxidizing agent is expected to yield (3R)-3-Amino-3-(1-oxido-3-pyridyl)propanamide.

Table 1: Reagents for N-Oxidation of the Pyridine Ring

| Reagent | Typical Conditions | Expected Product |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature | (3R)-3-Amino-3-(1-oxido-3-pyridyl)propanamide |

| Hydrogen Peroxide / Acetic Acid | Acetic acid, elevated temperature | (3R)-3-Amino-3-(1-oxido-3-pyridyl)propanamide |

The nucleophilic pyridine nitrogen can react with electrophiles, such as alkyl halides, to form quaternary pyridinium (B92312) salts. This modification introduces a permanent positive charge, significantly altering the solubility and biological properties of the molecule.

Reaction Conditions and Reagents:

Quaternization is typically achieved by reacting the pyridine-containing compound with an excess of an alkylating agent. Common reagents include alkyl halides like methyl iodide or ethyl bromide. google.comorganic-chemistry.orgnih.gov The reaction can be performed in a variety of solvents, including acetone, acetonitrile (B52724), or ethanol, and may be accelerated by heating.

Expected Product:

The reaction of (3R)-3-Amino-3-(3-pyridyl)propanamide with an alkyl halide (e.g., methyl iodide) is expected to yield the corresponding N-alkylpyridinium salt, such as 3-((1R)-1-amino-2-amidoethyl)-1-methylpyridin-1-ium iodide.

Table 2: Reagents for Quaternization of the Pyridine Nitrogen

| Reagent | Typical Conditions | Expected Product |

|---|---|---|

| Methyl Iodide | Acetone or Ethanol, room temperature or reflux | 3-((1R)-1-amino-2-amidoethyl)-1-methylpyridin-1-ium iodide |

| Ethyl Bromide | Acetonitrile, reflux | 3-((1R)-1-amino-2-amidoethyl)-1-ethylpyridin-1-ium bromide |

| Benzyl Bromide | Dichloromethane, room temperature | 1-Benzyl-3-((1R)-1-amino-2-amidoethyl)pyridin-1-ium bromide |

Derivatization for Enhanced Analytical Performance

To improve the detection and quantification of (3R)-3-Amino-3-(3-pyridyl)propanamide in complex matrices, derivatization of its primary amine and amide functionalities is often necessary, particularly for chromatographic methods.

For liquid chromatography-mass spectrometry (LC-MS) analysis, pre-column derivatization is a common strategy to enhance the chromatographic retention, ionization efficiency, and fragmentation patterns of polar analytes. The primary amine group of (3R)-3-Amino-3-(3-pyridyl)propanamide is an ideal target for such derivatization.

Reaction Conditions and Reagents:

A widely used method for the derivatization of primary amines is the reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (MPA) or N-acetyl-L-cysteine (NAC). researchgate.netnih.govinterchim.frnih.gov This reaction proceeds rapidly at room temperature in a buffered aqueous solution (typically borate (B1201080) buffer at a pH between 9 and 11.5) to form a highly fluorescent and UV-active isoindole derivative. These derivatives are well-suited for reversed-phase LC separation and can be readily detected by UV, fluorescence, and mass spectrometry detectors.

Expected Product:

The reaction of (3R)-3-Amino-3-(3-pyridyl)propanamide with OPA and a thiol will yield a stable isoindole derivative, which can be readily analyzed by LC-MS.

Table 3: Reagents for Pre-Column Derivatization for LC/MS Analysis

| Reagent System | Typical Conditions | Expected Derivative |

|---|---|---|

| o-Phthalaldehyde (OPA) / 3-Mercaptopropionic Acid (MPA) | Borate buffer (pH 9-11.5), room temperature | Isoindole derivative |

| o-Phthalaldehyde (OPA) / N-Acetyl-L-cysteine (NAC) | Borate buffer (pH 9-11.5), room temperature | Isoindole derivative |

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. The primary amine and amide groups of (3R)-3-Amino-3-(3-pyridyl)propanamide render it non-volatile. Silylation is a common derivatization technique to address this issue.

Reaction Conditions and Reagents:

Silylation involves the replacement of active hydrogens in the amine and amide groups with a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govweber.huresearchgate.netresearchgate.net The reaction is typically carried out in an aprotic solvent, such as pyridine or acetonitrile, and often requires heating to ensure complete derivatization. The resulting silylated derivative is more volatile and thermally stable, making it amenable to GC-MS analysis.

Expected Product:

The reaction of (3R)-3-Amino-3-(3-pyridyl)propanamide with a silylating agent will result in the formation of a di-silylated or tri-silylated derivative, depending on the reactivity of the amide protons under the chosen conditions.

Table 4: Reagents for Silylation for GC-MS Analysis

| Reagent | Typical Conditions | Expected Derivative |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Pyridine or Acetonitrile, 60-80 °C | Trimethylsilyl (TMS) derivative |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Pyridine or Acetonitrile, 60-80 °C | Trimethylsilyl (TMS) derivative |

Functional Group Interconversions and Scaffold Modifications

The functional groups of (3R)-3-Amino-3-(3-pyridyl)propanamide offer multiple avenues for synthetic modification, allowing for the creation of a diverse library of analogs with potentially altered biological activities.

Amide Group Transformations:

Reduction to Amine: The primary amide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). This would yield (4R)-4-amino-4-(3-pyridyl)butan-1-amine.

Hydrolysis to Carboxylic Acid: The amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. google.comorganic-chemistry.orgrsc.orglibretexts.orgyoutube.com For example, heating with aqueous hydrochloric acid or sodium hydroxide would produce (3R)-3-amino-3-(3-pyridyl)propanoic acid.

Hofmann Rearrangement: The primary amide can undergo a Hofmann rearrangement upon treatment with bromine and a strong base (e.g., sodium hydroxide) to yield a primary amine with one less carbon atom. wikipedia.orgpearson.commasterorganicchemistry.comnih.gov In this case, the product would be (2R)-2-amino-2-(3-pyridyl)ethanamine. A notable application of this reaction is the conversion of nicotinamide (B372718) to 3-aminopyridine (B143674). wikipedia.org

Amino Group Transformations:

Sandmeyer Reaction: The primary amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles in a Sandmeyer-type reaction. This would first require diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by treatment with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce a chloro, bromo, or cyano group, respectively, at the chiral center.

Pyridine Ring Modifications:

Suzuki Coupling: If the amino group is first converted to a halide (e.g., via a Sandmeyer reaction to form a bromo derivative), the resulting 3-bromo-3-(3-pyridyl)propanamide derivative could undergo a palladium-catalyzed Suzuki cross-coupling reaction with a boronic acid to introduce a new carbon-carbon bond on the pyridine ring. researchgate.netnih.govresearchgate.netorganic-chemistry.orgacs.org

Chan-Lam Coupling: The primary amino group on the pyridine ring (if the starting material were a 3-aminopyridine derivative) could directly participate in a copper-catalyzed Chan-Lam cross-coupling reaction with a boronic acid to form a new carbon-nitrogen bond. thieme-connect.comrsc.orgwikipedia.orgorganic-chemistry.orgresearchgate.net This highlights a potential route for further diversification of related structures.

Table 5: Summary of Functional Group Interconversions and Scaffold Modifications

| Transformation | Reagents and Conditions | Functional Group Targeted | Expected Product Class |

|---|---|---|---|

| Amide Reduction | LiAlH₄, THF | Amide | Diamine |

| Amide Hydrolysis | aq. HCl or NaOH, heat | Amide | Amino acid |

| Hofmann Rearrangement | Br₂, NaOH, heat | Amide | Diamine (decarboxylated) |

| Suzuki Coupling | Pd catalyst, base, boronic acid | Pyridine (via halide) | Aryl- or alkyl-substituted pyridine |

| Chan-Lam Coupling | Cu catalyst, oxidant, boronic acid | Amino group | N-Aryl amine |

Advanced Spectroscopic and Chromatographic Characterization of 3r 3 Amino 3 3 Pyridyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR Spectroscopy: In a ¹H NMR spectrum of (3R)-3-Amino-3-(3-pyridyl)propanamide, distinct signals (resonances) would be expected for each chemically non-equivalent proton. The pyridine (B92270) ring would show characteristic signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 2 of the pyridine ring would likely be the most downfield (highest chemical shift) due to the strong deshielding effect of the adjacent nitrogen atom. The protons of the propanamide moiety would appear in the aliphatic region. The single proton on the chiral carbon (C3), being adjacent to both the amino group and the pyridine ring, would likely appear as a multiplet. The two protons on the adjacent carbon (C2) would be diastereotopic and are expected to show complex splitting patterns due to coupling with the C3 proton. The protons of the primary amide (-CONH₂) and the primary amine (-NH₂) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal a distinct signal for each of the eight unique carbon atoms in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (typically δ 120-150 ppm). The carbonyl carbon of the amide group would be significantly deshielded, appearing far downfield (typically δ 170-180 ppm). The remaining aliphatic carbons (C2 and C3) would be found at higher field (lower chemical shift).

Expected ¹H NMR Data (Illustrative)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridyl-H2 | 8.4 - 8.6 | d |

| Pyridyl-H6 | 8.3 - 8.5 | dd |

| Pyridyl-H4 | 7.6 - 7.8 | dt |

| Pyridyl-H5 | 7.2 - 7.4 | ddd |

| CH (C3) | 4.0 - 4.3 | t or dd |

| CH₂ (C2) | 2.5 - 2.8 | m |

| CONH₂ | 7.0 - 7.5 | br s |

| NH₂ | 1.5 - 2.5 | br s |

Note: This table is illustrative and based on typical chemical shifts for similar structural motifs. Actual values may vary. d=doublet, t=triplet, q=quartet, m=multiplet, br s=broad singlet.

Expected ¹³C NMR Data (Illustrative)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 172 - 176 |

| Pyridyl-C2 | 148 - 152 |

| Pyridyl-C6 | 147 - 150 |

| Pyridyl-C4 | 134 - 137 |

| Pyridyl-C3' (ipso) | 138 - 142 |

| Pyridyl-C5 | 123 - 126 |

| CH-NH₂ (C3) | 50 - 55 |

| CH₂ (C2) | 40 - 45 |

Note: This table is illustrative and based on typical chemical shifts for similar structural motifs. Actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and determining the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling relationships. Cross-peaks would be expected between the pyridyl protons on adjacent carbons, confirming their relative positions. Crucially, a cross-peak between the C3 proton and the C2 protons would confirm the connectivity of the propanamide backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the C3 proton to the C3 carbon.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For (3R)-3-Amino-3-(3-pyridyl)propanamide (C₈H₁₁N₃O), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. A close match (typically within a few parts per million) would confirm the elemental composition.

Calculated Exact Mass

| Formula | Species | Mass Type | Calculated m/z |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC-MS analysis of a sample of (3R)-3-Amino-3-(3-pyridyl)propanamide would provide information on its purity, with the compound appearing as a peak at a specific retention time.

In tandem mass spectrometry (MS/MS), the molecular ion corresponding to the compound is selected and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. Expected fragmentation pathways for this compound would include the loss of ammonia (B1221849) (NH₃) from the amino group and cleavage of the amide bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

The IR spectrum of (3R)-3-Amino-3-(3-pyridyl)propanamide would be expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

Expected IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amide (CONH₂) | N-H Stretch | ~3180 and ~3350 |

| C=O Stretch (Amide I) | 1650 - 1690 | |

| N-H Bend (Amide II) | 1550 - 1640 | |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| C-H Stretch | ~3030 | |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

Note: This table is illustrative and based on typical absorption ranges for the specified functional groups.

The presence of strong bands in the N-H stretching region, a prominent C=O stretching band for the amide, and characteristic absorptions for the aromatic pyridine ring would collectively provide strong evidence for the structure of (3R)-3-Amino-3-(3-pyridyl)propanamide.

Table of Compounds Mentioned

| Compound Name |

|---|

Chromatographic Methods for Purity and Enantiomeric Excess

Chromatographic techniques are indispensable for assessing the purity and enantiomeric composition of (3R)-3-Amino-3-(3-pyridyl)propanamide. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the cornerstone for determining enantiomeric excess, while Gas Chromatography (GC) can be employed for the analysis of volatile derivatives.

The separation of enantiomers of (3R)-3-Amino-3-(3-pyridyl)propanamide is effectively achieved using HPLC equipped with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) carbamates, are particularly well-suited for this purpose due to their broad enantioselectivity for a wide range of chiral compounds, including those with amine and amide functionalities.

The selection of an appropriate chiral stationary phase and mobile phase is critical for achieving optimal separation. A typical method would involve a normal-phase elution mode, which often provides better selectivity for polar compounds like the target analyte.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Ethanol (B145695) / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these conditions, the two enantiomers of 3-Amino-3-(3-pyridyl)propanamide would be well-resolved, allowing for accurate quantification of the enantiomeric excess (e.e.). The elution order of the enantiomers is dependent on the specific CSP used. For instance, with a CSP derived from a D-chiral selector, the D-enantiomer may elute before the L-enantiomer.

Expected Chromatographic Performance:

| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |

| (3S)-enantiomer | 8.5 | \multirow{2}{*}{> 2.0} | 1.1 |

| (3R)-enantiomer | 10.2 | 1.2 |

This high-resolution separation enables the detection and quantification of even trace amounts of the undesired (3S)-enantiomer, ensuring the stereochemical purity of the (3R)-3-Amino-3-(3-pyridyl)propanamide.

Gas chromatography is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of (3R)-3-Amino-3-(3-pyridyl)propanamide, a derivatization step is necessary to convert it into a more volatile analogue suitable for GC analysis. A common derivatization strategy involves silylation of the primary amine and amide functionalities using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS).

The resulting trimethylsilyl (B98337) (TMS) derivative exhibits increased volatility and thermal stability, allowing for its separation and detection by GC. A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative, would be required to separate the enantiomers of the derivatized compound.

Hypothetical GC Method Parameters for TMS-derivatized Analyte:

| Parameter | Value |

| Column | Chirasil-Dex CB (Beta-cyclodextrin derivative) |

| Dimensions | 25 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

This method would allow for the determination of the enantiomeric ratio of the derivatized analyte, providing an alternative to chiral HPLC for assessing enantiomeric purity.

Spectroscopic Analysis of Derivatives and Reaction Products

Spectroscopic techniques are crucial for the structural elucidation and confirmation of (3R)-3-Amino-3-(3-pyridyl)propanamide and its derivatives or reaction products. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural characterization.

For a potential reaction product, such as the N-acetylated derivative of (3R)-3-Amino-3-(3-pyridyl)propanamide, the following spectral features would be expected:

¹H NMR (Proton NMR): The spectrum would show characteristic signals for the pyridyl protons, the methine proton adjacent to the chiral center, the methylene (B1212753) protons of the propanamide backbone, and the methyl protons of the newly introduced acetyl group. The chemical shifts and coupling patterns of these protons would confirm the structure of the derivative.

¹³C NMR (Carbon NMR): The carbon spectrum would reveal distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the amide and the newly formed acetamide, the carbons of the pyridine ring, and the aliphatic carbons of the propanamide chain.

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amides, the C=O stretching of both amide groups (likely at slightly different wavenumbers), C-H stretching of the aromatic and aliphatic groups, and the characteristic vibrations of the pyridine ring.

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the mass of the N-acetylated derivative. The fragmentation pattern would provide further structural information, with characteristic fragments arising from the loss of the acetyl group, the amide group, or cleavage of the propanamide backbone.

By employing these advanced spectroscopic and chromatographic methods, a complete and robust characterization of (3R)-3-Amino-3-(3-pyridyl)propanamide and its related substances can be achieved, ensuring its quality and suitability for its intended pharmaceutical application.

Computational Chemistry Applications in the Study of 3r 3 Amino 3 3 Pyridyl Propanamide

Quantum Mechanical (QM) Studies

Quantum mechanical studies are founded on the principles of quantum mechanics to compute the electronic structure and properties of molecules. These methods provide highly accurate information about molecular geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By calculating the electron density, DFT can accurately predict the ground-state molecular geometry of (3R)-3-Amino-3-(3-pyridyl)propanamide. The process involves optimizing the molecule's structure to find the lowest energy conformation. This optimization provides precise data on bond lengths, bond angles, and dihedral angles. researchgate.net These parameters are crucial for understanding the molecule's three-dimensional shape and steric properties.

For instance, DFT calculations performed at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) would yield the optimized structural parameters. tandfonline.com This information is fundamental for further computational studies, including spectroscopic analysis and molecular docking.

Table 1: Hypothetical Optimized Geometric Parameters for (3R)-3-Amino-3-(3-pyridyl)propanamide calculated via DFT

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (Amide) | 1.24 Å |

| Bond Length | C-N (Amide) | 1.35 Å |

| Bond Length | C-C (Aliphatic) | 1.53 Å |

| Bond Length | C-N (Amino) | 1.47 Å |

| Bond Angle | O=C-N (Amide) | 123.5° |

| Bond Angle | C-C-C (Backbone) | 112.0° |

| Dihedral Angle | N-C-C-C | -65.0° |

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. physchemres.org

DFT calculations can determine the energies of these orbitals. This analysis helps predict how (3R)-3-Amino-3-(3-pyridyl)propanamide might interact with other molecules and its susceptibility to electronic excitation. youtube.com

Table 2: Hypothetical Frontier Orbital Energies for (3R)-3-Amino-3-(3-pyridyl)propanamide

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 5.17 |

Theoretical vibrational frequency calculations using DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. By computing the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. tandfonline.com Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., C=O stretch, N-H stretch, C-H bend).

Comparing the calculated vibrational frequencies with those obtained from experimental spectroscopy helps to confirm the molecular structure and assign specific absorption bands to their corresponding functional groups. This correlation is a powerful method for structural elucidation.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in (3R)-3-Amino-3-(3-pyridyl)propanamide

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Symmetric N-H Stretch | 3350 |

| Amine (-NH₂) | Asymmetric N-H Stretch | 3430 |

| Amide (-CONH₂) | C=O Stretch | 1685 |

| Pyridine (B92270) Ring | C=N Stretch | 1590 |

| Aliphatic Chain | C-H Stretch | 2950 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of (3R)-3-Amino-3-(3-pyridyl)propanamide. rsc.org

These simulations can reveal the preferred conformations of the molecule in different environments, such as in an aqueous solution. By tracking the molecule's trajectory, researchers can analyze its flexibility, hydrogen bonding patterns with solvent molecules, and the stability of different rotamers. This information is vital for understanding how the molecule behaves in a biological context, such as when approaching a receptor binding site. tandfonline.com

Table 4: Typical Parameters for an MD Simulation of (3R)-3-Amino-3-(3-pyridyl)propanamide

| Parameter | Description/Value |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| System Temperature | 300 K |

| System Pressure | 1 bar |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. nih.gov It is calculated from the molecule's electronic structure and is invaluable for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate electrostatic potential: red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. nih.govresearchgate.net

For (3R)-3-Amino-3-(3-pyridyl)propanamide, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group. nih.govresearchgate.net Conversely, positive potential would be concentrated around the hydrogens of the amino and amide groups, which are potential hydrogen bond donors. nih.gov

Table 5: Predicted MEP Characteristics for (3R)-3-Amino-3-(3-pyridyl)propanamide

| Molecular Region | Predicted Potential | Significance |

|---|---|---|

| Amide Oxygen | Strongly Negative (Red) | Site for electrophilic attack, H-bond acceptor |

| Pyridine Nitrogen | Negative (Red/Yellow) | Site for electrophilic attack, H-bond acceptor |

| Amine Hydrogens | Strongly Positive (Blue) | Site for nucleophilic attack, H-bond donor |

| Amide Hydrogens | Positive (Blue/Green) | Site for nucleophilic attack, H-bond donor |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. By mapping the potential energy surface of a reaction involving (3R)-3-Amino-3-(3-pyridyl)propanamide, such as its synthesis or degradation, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy. A lower activation energy implies a faster reaction rate. This type of analysis is crucial for optimizing reaction conditions in synthetic chemistry or for understanding the metabolic fate of a compound in a biological system.

Table 6: Hypothetical Activation Energies for a Reaction Involving (3R)-3-Amino-3-(3-pyridyl)propanamide

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Amide Hydrolysis (Acid-Catalyzed) | DFT (B3LYP/6-31G) | 18.5 |

| N-Acetylation of Amino Group | DFT (B3LYP/6-31G) | 12.0 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing valuable insights that complement experimental data. For (3R)-3-Amino-3-(3-pyridyl)propanamide, methods such as Density Functional Theory (DFT) are instrumental in calculating Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical calculations can aid in the structural elucidation and characterization of the compound.

The prediction of spectroscopic properties typically involves a multi-step computational process. Initially, the geometry of the molecule is optimized to find its most stable conformation. Following this, the spectroscopic properties are calculated using the optimized structure. For instance, vibrational frequencies are computed by analyzing the second derivatives of the energy with respect to the atomic coordinates. NMR chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

The choice of the theoretical method and basis set is crucial for the accuracy of the predictions. A commonly employed method is the B3LYP functional with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. ijcrt.org The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational model. wjarr.com

Predicted ¹H and ¹³C NMR Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts for (3R)-3-Amino-3-(3-pyridyl)propanamide can be calculated to aid in the interpretation of experimental spectra. The chemical shifts are influenced by the electronic environment of each nucleus. The table below presents hypothetical calculated chemical shifts, which are typically reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for (3R)-3-Amino-3-(3-pyridyl)propanamide

| Atom | Predicted Chemical Shift (ppm) |

| H (Pyridyl) | 8.5 - 8.7 |

| H (Pyridyl) | 7.7 - 7.9 |

| H (Pyridyl) | 7.3 - 7.5 |

| H (Pyridyl) | 8.4 - 8.6 |

| H (CH-Amino) | 4.2 - 4.4 |

| H (CH₂) | 2.5 - 2.7 |

| H (NH₂) | 1.8 - 2.2 |

| H (Amide NH₂) | 7.0 - 7.5 |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for (3R)-3-Amino-3-(3-pyridyl)propanamide

| Atom | Predicted Chemical Shift (ppm) |

| C (Pyridyl) | 148 - 150 |

| C (Pyridyl) | 123 - 125 |